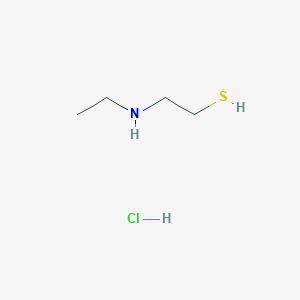
2-(Ethylamino)ethane-1-thiol hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethylamino)ethane-1-thiol hydrochloride is a chemical compound with the molecular formula C4H12ClNS. It is a derivative of ethylamine and ethanethiol, characterized by the presence of an ethylamino group and a thiol group. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylamino)ethane-1-thiol hydrochloride typically involves the reaction of ethylamine with 2-chloroethanethiol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction conditions include maintaining a temperature of around 50-60°C and stirring the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of 2-(ethylamino)ethane-1-thiol hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous stirring to achieve high yields. The reaction mixture is then purified through distillation or recrystallization to obtain the final product with high purity.
化学反応の分析
Types of Reactions
2-(Ethylamino)ethane-1-thiol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding ethylamine derivative.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine. The reaction is typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides as reagents, with the reaction conducted in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Disulfides are the major products formed.
Reduction: The corresponding ethylamine derivative is obtained.
Substitution: Various substituted ethylamino derivatives are formed depending on the reagents used.
科学的研究の応用
2-(Ethylamino)ethane-1-thiol hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of thiol-based biochemical processes and as a probe for detecting thiol groups in proteins.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-(ethylamino)ethane-1-thiol hydrochloride involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to the modulation of their activity. The ethylamino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity. The pathways involved include thiol-disulfide exchange reactions and nucleophilic substitution reactions.
類似化合物との比較
Similar Compounds
2-Aminoethanethiol hydrochloride:
2-(Dimethylamino)ethanethiol hydrochloride: Contains a dimethylamino group instead of an ethylamino group.
3-Amino-1-propanethiol hydrochloride: Has a similar thiol group but with a different carbon chain length.
Uniqueness
2-(Ethylamino)ethane-1-thiol hydrochloride is unique due to the presence of both an ethylamino group and a thiol group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial processes.
特性
分子式 |
C4H12ClNS |
|---|---|
分子量 |
141.66 g/mol |
IUPAC名 |
2-(ethylamino)ethanethiol;hydrochloride |
InChI |
InChI=1S/C4H11NS.ClH/c1-2-5-3-4-6;/h5-6H,2-4H2,1H3;1H |
InChIキー |
QEQIYRYAGQDNGX-UHFFFAOYSA-N |
正規SMILES |
CCNCCS.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


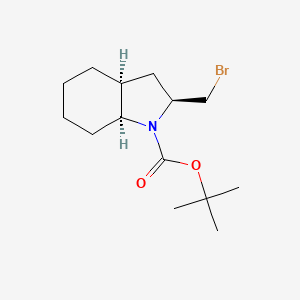
![(7S)-7-hydroxy-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B13519419.png)
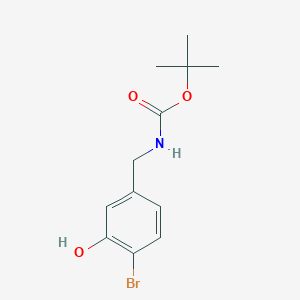
![[3-Chloro-4-(difluoromethoxy)phenyl]hydrazine](/img/structure/B13519429.png)
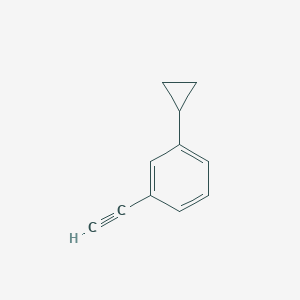
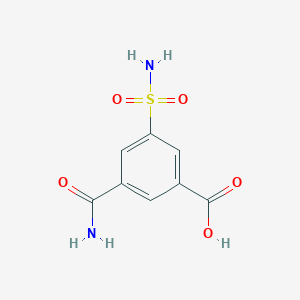


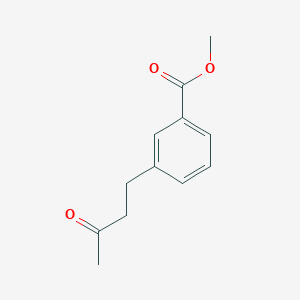
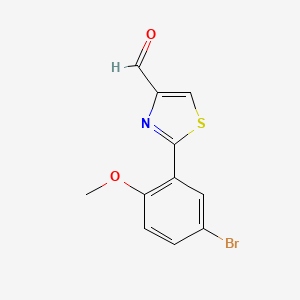
![rac-(1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B13519475.png)
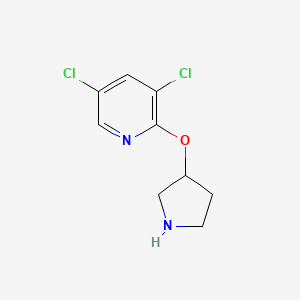

![1-[2-(Trifluoromethyl)oxetan-2-yl]methanaminehydrochloride](/img/structure/B13519494.png)
